2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-2-7-14-16-13(9-17(10)14)11-5-3-6-12(15)8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIXUGMHNGGSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations for 2 3 Bromophenyl 5 Methylimidazo 1,2 a Pyridine
Established Synthetic Pathways to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the fused imidazo[1,2-a]pyridine ring system can be achieved through several well-established synthetic strategies. These methods offer versatility in introducing a wide array of substituents onto the core structure.
Condensation Reactions Utilizing 2-Aminopyridines and Alpha-Haloketones
One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine core. bio-conferences.orgamazonaws.comnih.gov The reaction conditions can be optimized by varying the solvent, temperature, and the presence of a base. nih.gov Catalyst- and solvent-free conditions have also been developed, offering a more environmentally benign approach. amazonaws.com
A variety of α-haloketones can be utilized, allowing for the introduction of diverse substituents at the 2-position of the imidazo[1,2-a]pyridine ring. amazonaws.com Similarly, the use of substituted 2-aminopyridines enables functionalization of the pyridine portion of the fused ring system.
Multi-Component Reaction Approaches to Imidazo[1,2-a]pyridine Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bio-conferences.orgmdpi.comresearchgate.net The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines. mdpi.comresearchgate.netnih.gov This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to yield 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net The versatility of the GBB reaction lies in the wide range of commercially available aldehydes and isocyanides, which allows for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine compounds. nih.govbeilstein-journals.org
Other MCRs for the synthesis of this scaffold include the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts. bio-conferences.orgnih.gov These one-pot procedures offer high atom economy and operational simplicity. bio-conferences.orgnih.gov
Transition Metal-Catalyzed Coupling Reactions for Imidazo[1,2-a]pyridine Synthesis
Transition metal catalysis has significantly expanded the repertoire of synthetic methods for constructing the imidazo[1,2-a]pyridine core. researchgate.netresearchgate.netresearchgate.net Copper-catalyzed reactions are particularly prevalent, enabling domino reactions that form multiple bonds in a single operation. nih.govorganic-chemistry.org For instance, copper(I) iodide can catalyze the three-component reaction of aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been employed to functionalize pre-formed imidazo[1,2-a]pyridine skeletons, demonstrating the utility of these catalysts in post-synthetic modifications. nih.gov More recently, metal-carbene complexes have been utilized as catalysts for the synthesis of functionalized imidazo[1,2-a]pyridines. nih.govthieme-connect.com These methods often proceed under mild conditions and tolerate a variety of functional groups. thieme-connect.com
Specific Synthetic Routes for 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine
The synthesis of the specifically substituted this compound requires careful consideration of starting materials and reaction conditions to achieve the desired regiochemical outcome.
Exploration of Regioselectivity in Constructing the Substituted Imidazo[1,2-a]pyridine System
The synthesis of this compound via the condensation of an α-haloketone and a substituted 2-aminopyridine necessitates the use of 2-amino-6-methylpyridine (B158447) and 2-bromo-1-(3-bromophenyl)ethan-1-one. The regioselectivity of the initial N-alkylation is crucial. The nitrogen atom of the pyridine ring is generally more nucleophilic than the exocyclic amino group, leading to the formation of the desired imidazo[1,2-a]pyridine isomer.
In multi-component approaches, the substitution pattern of the final product is dictated by the specific components used. For the target molecule, a three-component reaction would involve 6-methyl-2-aminopyridine, 3-bromobenzaldehyde, and a suitable third component depending on the desired C3-substituent. The regiochemistry is inherently controlled by the reaction mechanism.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. In the condensation reaction between 2-amino-6-methylpyridine and 2-bromo-1-(3-bromophenyl)ethan-1-one, factors such as the choice of solvent (e.g., ethanol, DMF), base (e.g., sodium bicarbonate, potassium carbonate), and reaction temperature can significantly impact the outcome. nih.gov
For transition metal-catalyzed syntheses, the selection of the metal catalyst, ligand, and additives is critical. For instance, in a copper-catalyzed three-component reaction, the combination of CuI with a ligand like bipyridine might be optimal. thieme-connect.com The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some MCRs. bio-conferences.org The table below summarizes various synthetic approaches to the imidazo[1,2-a]pyridine core, which can be adapted for the synthesis of the target compound.
| Synthetic Method | Reactants | Catalyst/Conditions | Key Features |
| Condensation Reaction | 2-Aminopyridine, α-Haloketone | Often thermal or base-catalyzed | Traditional, versatile for C2-substitution. bio-conferences.orgamazonaws.com |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid-catalyzed (e.g., Sc(OTf)₃, Yb(OTf)₃) | MCR for 3-amino derivatives. bio-conferences.orgbeilstein-journals.org |
| Three-Component Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Copper(I) salts (e.g., CuI) | One-pot synthesis of 2,3-disubstituted products. bio-conferences.orgnih.gov |
| Metal-Carbene Cyclization | 2-Aminopyridine, Aldehyde, Diazo compound | Cu(I) or Pd(II) complexes | Mild conditions, functional group tolerance. nih.govthieme-connect.com |
Green Chemistry Principles and Sustainable Synthesis Approaches for the Chemical Compound.mdpi.comrsc.org
The synthesis of the imidazo[1,2-a]pyridine core, and by extension this compound, has been a focal point for the application of green chemistry principles. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of aqueous media, metal-free catalysts, multicomponent reactions, and alternative energy sources.
One prominent green strategy involves conducting reactions in water, the most environmentally benign solvent. An efficient method for synthesizing imidazo[1,2-a]pyridine derivatives utilizes a Cu(II)–ascorbate catalyzed domino A3-coupling reaction in an aqueous micellar medium provided by sodium dodecyl sulfate (B86663) (SDS). acs.org This approach allows for the facile 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes, yielding a variety of imidazo[1,2-a]pyridines in good yields. acs.org Similarly, ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines has been achieved in water using a KI/tert-butyl hydroperoxide catalytic system, completely avoiding the need for metal catalysts. organic-chemistry.org
Metal-free synthesis represents another significant advancement in sustainable chemistry. A rapid and efficient route to imidazo[1,2-a]pyridines has been developed under ambient, aqueous, and metal-free conditions. This method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can produce quantitative yields in minutes on a gram scale, showing a significant improvement in space-time-yield compared to traditional methods. rsc.org
Mechanochemistry, which uses mechanical force to induce chemical reactions in the absence of bulk solvents, offers a robust, energy-efficient, and solvent-free method for preparing these compounds. researchgate.net The synthesis of 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using manual grinding and vortex mixing, highlighting the potential of this technique for greener synthesis. researchgate.net
Furthermore, one-pot multicomponent reactions (MCRs) are inherently atom-economical and sustainable as they combine multiple synthetic steps into a single operation, reducing solvent use and purification steps. The Groebke–Blackburn–Bienaymé (GBB-3CR) isocyanide-based multicomponent reaction is a versatile tool for synthesizing imidazo[1,2-a]pyridines from aldehydes, 2-aminopyridines, and isocyanides, often using green catalysts like ammonium (B1175870) chloride at room temperature. mdpi.com Another example involves the use of glycerol, a biodegradable and low-toxicity solvent, for the one-pot, three-component synthesis of related pyridomidazole derivatives. researchgate.net
Table 1: Overview of Green Synthesis Strategies for Imidazo[1,2-a]pyridines
| Green Strategy | Key Features | Catalyst/Conditions | Solvent | Reference |
|---|---|---|---|---|
| Micellar Catalysis | Domino A3-coupling and cycloisomerization | Cu(II)–ascorbate | Water (SDS micelles) | acs.org |
| Metal-Free Cycloisomerization | Rapid reaction at ambient temperature | NaOH | Water | rsc.org |
| Ultrasound-Assisted Synthesis | Avoids metal catalysts, mild conditions | KI/TBHP | Water | organic-chemistry.org |
| Mechanochemistry | Solvent-free, energy-efficient | Manual grinding/vortex | None | researchgate.net |
| Multicomponent Reaction | High atom economy, one-pot synthesis | Ammonium chloride | Methanol | mdpi.com |
| Green Solvent Synthesis | Use of biodegradable, non-toxic solvent | Phosphoric acid | Glycerol | researchgate.net |
Derivatization Strategies and Post-Synthetic Modifications on the Chemical Compound
Once the this compound scaffold is synthesized, its structure can be further modified to create a diverse range of derivatives. These post-synthetic modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials. Key strategies focus on the reactive sites of the molecule: the bromophenyl moiety, the imidazo[1,2-a]pyridine nitrogen atoms, and the C-3 position of the heterocyclic ring.
Functional Group Interconversions on the Bromophenyl Moiety
The bromine atom on the phenyl ring at the C-2 position serves as a versatile synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the parent molecule. While specific examples for this compound are not detailed in the provided literature, the principles of these reactions are broadly applicable to aryl bromides.
Potential transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: A combination of palladium and copper catalysts allows for coupling with terminal alkynes, leading to the formation of aryl-alkyne structures.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form carbon-nitrogen bonds, introducing diverse amino functionalities.
Cyanation: Conversion of the bromide to a nitrile group using cyanide sources, which can be further hydrolyzed to carboxylic acids or reduced to amines.
These well-established reactions provide a powerful toolkit for modifying the bromophenyl moiety, thereby modulating the electronic and steric properties of the molecule.
Alkylation and Arylation Reactions on the Imidazo[1,2-a]pyridine Nitrogen Atoms.organic-chemistry.org
The nitrogen atom at the N-1 position of the imidazo[1,2-a]pyridine ring is nucleophilic and can be readily alkylated to form quaternary imidazo[1,2-a]pyridinium salts. This modification introduces a positive charge and can significantly alter the compound's biological activity and physical properties.
A common method for N-alkylation involves the reaction of the imidazo[1,2-a]pyridine core with an alkyl halide, such as methyl iodide, in the presence of a base or in a suitable solvent. researchgate.netnih.gov For example, the synthesis of 3-(diphenylphosphorothioyl)-1,2-dimethylimidazo[1,2-a]pyridin-1-ium was achieved through this type of quaternization, demonstrating the feasibility of N-alkylation on this heterocyclic system. nih.gov This transformation is generally high-yielding and allows for the introduction of a variety of alkyl groups.
Table 2: Representative N-Alkylation of the Imidazo[1,2-a]pyridine Core
| Reactant | Reagent | Product | Purpose | Reference |
|---|---|---|---|---|
| 2-methylimidazo[1,2-a]pyridine | Methyl Iodide | 1,2-dimethylimidazo[1,2-a]pyridin-1-ium | Formation of a quaternary salt | nih.gov |
Diversification at the C-3 Position of the Imidazo[1,2-a]pyridine Ring.organic-chemistry.orgresearchgate.net
The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon and is highly susceptible to electrophilic substitution, making it a prime target for diversification. exlibrisgroup.com A wide range of functional groups, including alkyl, aryl, acyl, and heteroatom-containing moieties, can be introduced at this site.
One of the most common methods for C-3 functionalization is the Friedel-Crafts type reaction. A simple and efficient method for C3-alkylation is the three-component aza-Friedel–Crafts reaction, which involves the condensation of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃). mdpi.comnih.govresearchgate.net This reaction proceeds with high atom economy and tolerates a broad scope of substrates, allowing for the synthesis of a library of C-3 aminomethylated derivatives. mdpi.comnih.gov
Another powerful technique is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C-3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). researchgate.net The resulting 3-carbaldehyde is a versatile intermediate that can be converted into a variety of other functional groups, such as oximes, hydrazones, or chalcones via Claisen-Schmidt condensation. researchgate.net
Furthermore, the C-3 position can undergo direct alkylation with aldehydes under different catalytic conditions. For instance, iron(III) bromide (FeBr₃) can catalyze the reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with aldehydes. nih.govrsc.org Interestingly, the outcome of this reaction is highly dependent on the atmosphere; under an argon atmosphere, it leads to the formation of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), while in the presence of air (oxygen), it yields 3-aroylimidazo[1,2-a]pyridines via an aerobic oxidative process. nih.govrsc.org
Table 3: Methods for Functionalization at the C-3 Position
| Reaction Type | Reagents | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Aza-Friedel–Crafts | Aldehyde, Amine | Y(OTf)₃ | C3-Aminomethyl derivatives | mdpi.comnih.gov |
| Vilsmeier-Haack | POCl₃, DMF | N/A | C3-Carbaldehyde | researchgate.net |
| Alkylation/Dimerization | Aldehyde | FeBr₃ (under Argon) | bis(imidazo[1,2-a]pyridine) | nih.govrsc.org |
| Aerobic Acylation | Aldehyde | FeBr₃ (in Air) | C3-Aroyl derivatives | nih.govrsc.org |
Advanced Spectroscopic and Crystallographic Elucidation of 2 3 Bromophenyl 5 Methylimidazo 1,2 a Pyridine Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular information about the chemical environment of individual atoms. For 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine, a comprehensive NMR analysis, including 1D (¹H and ¹³C) and 2D techniques, is required to assign all proton and carbon signals and confirm the proposed structure.
Regrettably, a comprehensive search of scientific literature did not yield specific, publicly available experimental NMR and MS data for the exact compound this compound. The following sections are therefore based on established principles of spectroscopic analysis for this class of compounds and provide a hypothetical, yet scientifically grounded, framework for its characterization.
Application of ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine (B132010) core and the 3-bromophenyl substituent.
The protons on the pyridine (B92270) ring (H-6, H-7, H-8) would typically appear as a set of coupled multiplets in the aromatic region. The proton at C-3 of the imidazole (B134444) ring would present as a singlet. The methyl group at C-5 would also be a singlet, shifted upfield. The four protons of the 3-bromophenyl ring would exhibit a characteristic splitting pattern in the downfield aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.0 | s | - |
| H-6 | 6.7 - 6.9 | t | 7.0 - 8.0 |
| H-7 | 7.1 - 7.3 | t | 7.0 - 8.0 |
| H-8 | 7.5 - 7.7 | d | 7.0 - 8.0 |
| 5-CH₃ | 2.4 - 2.6 | s | - |
| H-2' | 8.1 - 8.3 | t | ~1.8 |
| H-4' | 7.8 - 8.0 | ddd | ~8.0, 2.0, 1.0 |
| H-5' | 7.3 - 7.5 | t | ~8.0 |
Utilization of ¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The spectrum for this compound would show signals for all 14 carbon atoms. The quaternary carbons, such as C-2, C-5, C-8a, C-1', and C-3', would be identifiable by their characteristic chemical shifts and lack of signal in a DEPT-135 experiment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 145 - 147 |
| C-3 | 110 - 112 |
| C-5 | 133 - 135 |
| C-6 | 112 - 114 |
| C-7 | 124 - 126 |
| C-8 | 122 - 124 |
| C-8a | 142 - 144 |
| 5-CH₃ | 16 - 18 |
| C-1' | 135 - 137 |
| C-2' | 129 - 131 |
| C-3' | 122 - 124 |
| C-4' | 132 - 134 |
| C-5' | 130 - 132 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent protons on the pyridine ring (H-6, H-7, H-8) and between the protons on the bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by linking them to their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons and linking the different fragments of the molecule. For example, correlations from the H-3 proton to C-2 and C-8a would confirm the imidazole ring structure, while correlations from the protons of the bromophenyl ring to C-2 would establish the connection point to the imidazopyridine core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₄H₁₁BrN₂), the exact mass would be calculated and compared to the experimentally measured value. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities.
Table 3: Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [C₁₄H₁₁⁷⁹BrN₂ + H]⁺ | 287.0184 |
Fragmentation Pathways and Structural Information from MS/MS
Table 4: Mentioned Compounds
| Compound Name |
|---|
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for elucidating the functional groups and electronic properties of this compound.
IR spectroscopy of imidazo[1,2-a]pyridine derivatives reveals characteristic absorption bands that confirm the presence of key functional groups. The unsaturated C-H stretching of the pyridine ring is typically observed near 3100 cm⁻¹. nih.gov The stretching vibrations for the C-H bonds of the phenyl moiety are found at approximately 3000 cm⁻¹. nih.gov Furthermore, characteristic absorptions corresponding to the C-C stretching and C-H bending of the pyridine ring are present at around 1600 cm⁻¹ and 1450 cm⁻¹, and ~750 cm⁻¹ respectively. nih.gov For related 2-phenyl-3-hydroxymethyl imidazo[1,2-a]pyridine derivatives, C=C stretching vibrations have been noted in the 1600-1734 cm⁻¹ range. nih.gov
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Imidazo[1,2-a]pyridine compounds typically exhibit strong absorbance in the UV region, with maximum absorption wavelengths (λmax) generally falling between 320 and 360 nm. acs.org These absorptions are attributed to π-π* and n-π* electronic transitions within the conjugated system. scielo.org.za The specific substitution pattern on both the phenyl and imidazo[1,2-a]pyridine rings can influence the exact position and intensity of these absorption bands. For instance, related pyridinium (B92312) salts have shown intense absorption bands centered between 360 nm and 378 nm, with a high-energy shoulder around 330 nm. tum.de
Table 1: Typical Infrared (IR) Absorption Bands for Imidazo[1,2-a]pyridine Analogs
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|
| Pyridine C-H Stretch | ~3100 | nih.gov |
| Phenyl C-H Stretch | ~3000 | nih.gov |
| C=C Stretch | 1600 - 1734 | nih.govnih.gov |
| Pyridine C-C Stretch | ~1600 & ~1450 | nih.gov |
Table 2: Ultraviolet-Visible (UV-Vis) Absorption Data for Imidazo[1,2-a]pyridine Analogs
| Compound Class | Typical λmax (nm) | Electronic Transition Type | Source(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | 320 - 360 | π-π* and n-π* | acs.orgscielo.org.za |
X-ray Crystallography for Definitive Solid-State Structural Determination of Related Analogs
While the specific crystal structure of this compound is not detailed in the provided sources, X-ray crystallographic studies of closely related analogs provide a definitive understanding of the solid-state conformation, molecular interactions, and crystal packing principles inherent to this class of compounds.
Analysis of Molecular Conformation and Intermolecular Interactions
Crystallographic analyses of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives consistently show that the phenyl ring is twisted relative to the plane of the imidazo[1,2-a]pyridine core. nih.gov The torsion angles between these two ring systems have been observed to vary, indicating a degree of conformational flexibility. nih.gov For example, in a series of analogs, the torsion angles between the imidazopyridine ring and a phenyl side chain were found to be in a periplanar conformation. nih.gov In a related compound, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, the dihedral angle formed between the plane of the pyridine ring and the imidazopyrazine system is 16.2 (2)°. nih.gov
Crystal Packing and Supramolecular Assembly Principles
The arrangement of molecules in the crystal lattice is governed by a combination of steric effects and intermolecular forces. A key feature observed in the crystal packing of 2-phenylimidazo[1,2-a]pyridine analogs is the presence of π-stacked motifs. rsc.org These π-π stacking interactions occur between the aromatic systems of the imidazo[1,2-a]pyridine cores and the phenyl groups of neighboring molecules. rsc.org This stacking contributes significantly to the formation of well-ordered, stable supramolecular assemblies. The combination of directional interactions like C-H···N hydrogen bonds and non-directional forces such as π-π stacking dictates the final three-dimensional crystal structure.
Table 3: Crystallographic Data for a Related Analog: 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₉BrN₄ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Unit Cell Dimensions | a = 3.9007 (14) Åb = 13.545 (5) Åc = 20.673 (8) Åβ = 93.059 (5)° | nih.gov |
| Dihedral Angle (Pyridine-Imidazopyrazine) | 16.2 (2)° | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-phenyl-3-hydroxymethyl imidazo[1,2-a]pyridine |
| 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine |
In-Depth Analysis of this compound Hampered by Lack of Specific Research Data
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound, this compound. Despite the broad interest in the imidazo[1,2-a]pyridine scaffold for its diverse biological activities and applications in medicinal chemistry, detailed quantum chemical calculations and molecular modeling studies for this particular isomer are not present in published research. nih.gov
The imidazo[1,2-a]pyridine ring system is a prominent structural motif in numerous pharmaceutical agents, known for activities including anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com Consequently, many derivatives have been synthesized and studied. nih.govrsc.org Computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are crucial tools for understanding the electronic structure, reactivity, and potential biological interactions of such compounds. researchgate.netpku.edu.cn
However, while computational studies have been performed on various other derivatives of the imidazo[1,2-a]pyridine core, data specifically for the 2-(3-Bromophenyl)-5-methyl-substituted variant is conspicuously absent. For example, detailed DFT and FMO analyses have been reported for compounds like 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, providing insights into its molecular geometry, electronic properties, and chemically active sites. researchgate.net Similarly, crystallographic and theoretical studies exist for other halogenated derivatives, such as 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, which has a related but distinct core structure. nih.gov
The absence of specific research on this compound means that no data is available to populate the key areas of a detailed computational analysis. This includes:
Computational and Theoretical Frameworks for 2 3 Bromophenyl 5 Methylimidazo 1,2 a Pyridine
Molecular Modeling and Dynamics Simulations:There is no available research detailing the conformational analysis or energy minimization of 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine to understand its stable spatial arrangements.
Without these foundational computational studies, a scientifically accurate and detailed article on the theoretical frameworks for this compound cannot be constructed. The generation of data tables and in-depth discussion of its electronic structure and reactivity remains impossible until such research is conducted and published.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. For a molecule such as this compound, MD simulations can elucidate its dynamic properties, which are crucial for understanding its biological activity.
In a typical MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws. The forces between atoms are calculated using a molecular mechanics force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By integrating the equations of motion over small time steps, a trajectory of the molecule's dynamic behavior is generated.
For this compound, MD simulations can be employed to:
Explore Conformational Landscapes: The molecule's flexibility, particularly the rotation around the single bond connecting the imidazo[1,2-a]pyridine (B132010) core and the 3-bromophenyl ring, can be investigated. This helps in identifying the most stable and frequently occurring conformations in different environments (e.g., in vacuum, in a solvent, or in a protein binding site).
Analyze Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation, the influence of the solvent on the molecule's structure and dynamics can be studied. This is important for understanding its solubility and how it behaves in a biological milieu.
Investigate Interactions with Biomolecules: MD simulations are particularly powerful in studying the dynamic interactions between a ligand and its protein target. Once docked into a binding site, the stability of the complex and the key interactions can be monitored over time. rsc.org
The insights gained from MD simulations are valuable for rational drug design, as they provide a more realistic picture of the molecular interactions compared to static models. nih.gov
Theoretical Ligand-Target Interaction Profiling and Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.
Principles of Receptor-Ligand Binding Predictions
The fundamental principle behind molecular docking is to find the conformation of the ligand-receptor complex that has the lowest free energy. This is achieved through a two-step process:
Sampling: A large number of possible conformations of the ligand within the receptor's binding site are generated. This involves translating and rotating the ligand and exploring its own conformational flexibility.
Scoring: Each of these conformations is evaluated using a scoring function, which estimates the binding affinity (or a related quantity) of the complex. Scoring functions are designed to approximate the free energy of binding and typically include terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonds, and desolvation effects.
The output of a docking study is a set of predicted binding poses, ranked by their scores. These predictions provide hypotheses about the binding mode of the ligand, which can then be tested experimentally.
Identification of Putative Binding Pockets and Interaction Modes
For this compound, the first step in a docking study would be to identify a potential biological target. Based on the known activities of related imidazo[1,2-a]pyridine derivatives, which include antiviral, antibacterial, and anticancer effects, a variety of protein targets could be considered. researchgate.netjmchemsci.com
Once a target protein is selected, its three-dimensional structure (obtained from X-ray crystallography, NMR spectroscopy, or homology modeling) is used. Putative binding pockets are then identified, often through computational algorithms that search for cavities and clefts on the protein surface that are large enough to accommodate a small molecule.
With the binding pocket defined, this compound is then docked into this site. The resulting interaction modes would highlight key intermolecular interactions, such as:
Hydrogen Bonds: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors.
Pi-Pi Stacking: The aromatic rings of the imidazo[1,2-a]pyridine core and the bromophenyl group can engage in stacking interactions with aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan).
Hydrophobic Interactions: The methyl group and the phenyl ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
Computational Approaches to Modulating Protein-Ligand Interactions
The insights from molecular docking can guide the modification of the ligand to improve its binding affinity and selectivity. For this compound, computational approaches to modulate its interactions could involve:
Structure-Activity Relationship (SAR) Studies: By computationally evaluating a series of analogs with different substituents, it is possible to build a model that relates structural features to binding affinity. nih.gov For instance, replacing the bromo group with other halogens or with hydrogen-bonding groups could be explored.
Fragment-Based Design: If the initial compound has a modest affinity, parts of it (fragments) that contribute significantly to binding can be identified. New molecules can then be designed by growing from these fragments or by linking different fragments that bind to adjacent sites.
Scaffold Hopping: This involves replacing the imidazo[1,2-a]pyridine core with other chemical scaffolds while retaining the key interaction features. This can lead to the discovery of novel chemotypes with improved properties.
These computational strategies, often used in an iterative cycle with chemical synthesis and biological testing, can accelerate the process of lead optimization in drug discovery.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Descriptors using In Silico Methods
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery to identify drug candidates with favorable pharmacokinetic profiles early in the development process. nih.gov For this compound, a range of ADME descriptors can be computationally estimated.
These predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate calculated molecular descriptors with experimentally determined ADME properties. A variety of software tools and web servers are available for this purpose.
Below is a table of predicted ADME properties for this compound. It is important to note that these are theoretical predictions and would require experimental validation.
| ADME Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 287.15 g/mol | Generally, values <500 g/mol are preferred for good oral bioavailability (Lipinski's Rule of Five). nih.gov |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Indicates the lipophilicity of the molecule. Values in this range suggest good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 28.8 Ų | Related to hydrogen bonding potential and cell permeability. Values <140 Ų are generally associated with good oral bioavailability. |
| Number of Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. Lipinski's Rule suggests ≤5. nih.gov |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. Lipinski's Rule suggests ≤10. nih.gov |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicts the solubility in water. Values in this range indicate moderate to low solubility. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Indicates the potential for the compound to enter the central nervous system. |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Predicts potential for drug-drug interactions through inhibition of cytochrome P450 enzymes. |
Mechanistic Investigations of Biological System Interactions of 2 3 Bromophenyl 5 Methylimidazo 1,2 a Pyridine
Target Identification and Engagement Strategies
Approaches to Identifying Molecular Targets in Biological Systems
The identification of molecular targets for novel chemical entities is a critical step in drug discovery and for understanding their mechanism of action. A variety of experimental and computational approaches are typically employed for this purpose. Common strategies include affinity chromatography, where the compound of interest is immobilized to a solid support to capture its binding partners from cell lysates. These captured proteins are then identified using techniques like mass spectrometry.
Another prevalent method is chemical proteomics, which utilizes probes derived from the compound to label and identify target proteins directly in a complex biological sample. Additionally, computational methods such as molecular docking and virtual screening can predict potential binding targets based on the compound's structure and the known structures of biological macromolecules.
Probing Compound-Target Interactions: Methodological Considerations
Once a potential molecular target is identified, a suite of biophysical and biochemical assays is used to validate the interaction and characterize the binding event. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics (association and dissociation rates), and thermodynamics.
X-ray crystallography and cryo-electron microscopy can offer high-resolution structural information of the compound-target complex, revealing the precise binding mode and the key molecular interactions. For cellular targets, techniques like cellular thermal shift assays (CETSA) can confirm target engagement in a physiological context.
Mechanistic Studies of Enzyme Modulation
Principles of Enzyme Inhibition/Activation by Synthetic Ligands
Synthetic ligands can modulate enzyme activity through various mechanisms. Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, a location other than the active site, inducing a conformational change that alters the enzyme's activity. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Enzyme activation by small molecules is also possible, often through allosteric mechanisms that enhance substrate binding or catalytic efficiency.
Investigation of Binding Kinetics and Allosteric Modulation
Detailed kinetic studies are essential to elucidate the mechanism of enzyme modulation. By measuring reaction rates at varying substrate and inhibitor concentrations, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate key parameters such as the inhibition constant (Kᵢ).
The investigation of allosteric modulation involves demonstrating that the compound binds to a site distinct from the active site and that this binding affects the enzyme's function. This can be confirmed through structural studies, mutagenesis of the putative allosteric site, and specialized kinetic assays designed to detect allosteric effects.
Receptor Binding and Signaling Pathway Interrogation
For compounds that target cellular receptors, radioligand binding assays are a classical method to determine binding affinity (Kᵢ or IC₅₀ values) for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Following the confirmation of receptor binding, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays can measure downstream signaling events, such as changes in intracellular second messenger levels (e.g., cAMP, Ca²⁺), protein phosphorylation cascades, or gene expression. Interrogation of signaling pathways often involves the use of specific inhibitors or activators of downstream components to map the pathway affected by the compound. For instance, derivatives of the parent imidazo[1,2-a]pyridine (B132010) structure have been explored as ligands for various receptors, including adenosine (B11128) and benzodiazepine (B76468) receptors, highlighting the potential for this chemical class to interact with key signaling pathways in the central nervous system. nih.govebi.ac.uk
Methodologies for Assessing Receptor Affinity and Selectivity.
The initial step in characterizing the biological activity of a compound like 2-(3-bromophenyl)-5-methylimidazo[1,2-a]pyridine involves determining its binding affinity and selectivity for specific biological targets. A variety of robust in vitro techniques are employed for this purpose.
Competitive Radioligand Binding Assays: This is a widely used method to determine the affinity of a test compound for a receptor. The assay measures the ability of the unlabeled compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor. For instance, the affinity of imidazo[1,2-a]pyridine derivatives for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is often determined using [³H]PK 11195 as the radioligand. nih.gov Similarly, affinity for central benzodiazepine receptors (CBR) can be assessed using [³H]flumazenil. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be converted to the inhibition constant (Ki) to reflect the compound's binding affinity.
In Vitro Autoradiography: To assess target engagement in a more complex biological sample, in vitro autoradiography is used. This technique is particularly valuable for targets within the central nervous system. For example, brain sections from transgenic mouse models of Alzheimer's disease have been used to evaluate the binding of novel imidazo[1,2-a]pyridine derivatives to β-amyloid (Aβ) plaques. nih.gov In these studies, a radiolabeled version of the compound, such as [¹²⁵I]IMPY, is incubated with the tissue sections, and its binding to Aβ aggregates is visualized and quantified. nih.gov
Spectroscopic Titrations: For interactions with non-protein targets like nucleic acids, spectroscopic methods are employed. The binding of imidazo[1,2-a]pyridine derivatives to DNA can be monitored by UV-visible absorption and fluorescence spectroscopy. nih.gov Changes in the absorption or emission spectra of the compound upon addition of DNA are used to calculate the binding constant (Kb), providing a quantitative measure of the binding affinity. nih.gov
Functional Assays: Selectivity is often assessed by testing the compound against a panel of related receptors or enzymes. For example, imidazo[1,2-a]pyridine derivatives designed as ligands for specific GABAA receptor subunit assemblies are functionally evaluated using electrophysiology in Xenopus oocytes expressing the desired receptor subtypes. nih.gov By measuring the modulation of GABA-evoked chloride currents, both the potency (EC₅₀) and efficacy of the compounds at different receptor subtypes can be determined, thus establishing their selectivity profile. nih.gov
Elucidating Downstream Signaling Events Triggered by Compound Binding.
Following target binding, it is essential to elucidate the downstream signaling cascades that are modulated by the compound, as these pathways ultimately determine the cellular and physiological response.
Kinase Pathway Modulation: A significant number of imidazo[1,2-a]pyridine derivatives have been investigated as kinase inhibitors. researchgate.netnih.govnih.govnih.gov A common mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. nih.govnih.gov The effect of a compound on this pathway is typically investigated using Western blot analysis to measure the phosphorylation status of key proteins such as Akt (at Ser473) and mTOR. nih.govresearchgate.net A reduction in the levels of phosphorylated Akt and mTOR in compound-treated cells indicates inhibition of the pathway. nih.gov Other pathways, such as the STAT3/NF-κB pathway, which is crucial in inflammation and cancer, are also targeted by this class of compounds. nih.gov The activity of NF-κB can be quantified using ELISA-based methods that measure its DNA binding activity. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: The anticancer effects of many imidazo[1,2-a]pyridine compounds are mediated through the induction of programmed cell death (apoptosis) and halting the cell division cycle. nih.govwaocp.org These cellular events are quantified using flow cytometry. Apoptosis is commonly measured by staining cells with Annexin V and propidium (B1200493) iodide (PI). nih.govnih.govnih.gov Cell cycle analysis is also performed by flow cytometry after staining cellular DNA with PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.govwaocp.orgresearchgate.net Western blotting is used to probe for changes in the expression levels of key regulatory proteins involved in these processes, such as p53, p21, caspases, and members of the Bcl-2 family. nih.govwaocp.org
Modulation of Steroidogenesis: Imidazo[1,2-a]pyridine-based ligands of the translocator protein (TSPO) are known to modulate the synthesis of steroid hormones. nih.gov The effect of these compounds on steroidogenesis is assessed by measuring the production of steroids, such as progesterone, in cultured steroidogenic cells (e.g., mouse Leydig tumor cells). The secreted steroids are quantified using techniques like radioimmunoassay (RIA). This allows for the classification of compounds as agonists (stimulators) or antagonists (inhibitors) of steroid production. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Design Principles.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. researchgate.netnih.gov
Systematic Modification of the Chemical Compound for Mechanistic Insights.
Systematic modification of the this compound scaffold can be dissected by considering alterations at three primary locations: the C2-phenyl ring, the imidazo[1,2-a]pyridine core, and the C3 position.
C2-Phenyl Ring: The substitution pattern on the C2-phenyl ring is a critical determinant of activity. The position and electronic nature of substituents significantly influence receptor affinity. For instance, in a series of analogs targeting β-amyloid plaques, a bromo-substituent at the para-position of the phenyl ring resulted in a high binding affinity (Ki = 10 nM). nih.gov The presence of halogens (F, Cl, Br) on this ring is a common feature in many active compounds. nih.govmdpi.com The meta-position of the bromo group in this compound would likewise be expected to influence the compound's electronic distribution and steric profile, thereby affecting its interaction with target proteins.
Imidazo[1,2-a]pyridine Core: Modifications on the bicyclic core, including the position of the methyl group, are crucial for tuning activity and selectivity. Studies on ligands for benzodiazepine receptors have shown that substituents at the C6 and C8 positions dramatically affect selectivity between central and peripheral receptors. nih.gov For example, 6,8-disubstituted compounds were found to be over 1000-fold more selective for peripheral benzodiazepine receptors (TSPO). nih.gov While specific SAR data for the C5-methyl group is less detailed in the provided literature, the elimination of a methyl group at the C2 position in a related series of imidazo-pyridinium antagonists was shown to reduce activity by 3 to 25 times, highlighting the importance of alkyl substituents on the core structure. nih.gov
C3 Position: The C3 position of the imidazo[1,2-a]pyridine ring is readily amenable to electrophilic substitution, making it a common site for modification to explore SAR. acs.org Introducing various functional groups at this position, such as carboxamides or linking to other heterocyclic rings, has been a successful strategy for developing potent inhibitors for targets like Mycobacterium tuberculosis and various kinases. researchgate.netnih.govrsc.org
Development of Pharmacophore Models and Ligand-Based Design Strategies.
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A ligand-based pharmacophore model can be developed for a series of active 2-phenylimidazo[1,2-a]pyridine analogues.
The process involves:
Selection of a Training Set: A structurally diverse set of molecules with known biological activity against a specific target is selected.
Conformational Analysis: The low-energy conformations of all molecules in the training set are generated.
Feature Identification and Mapping: Common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers, are identified. A model is generated that represents the spatial arrangement of these features common to the most active molecules.
Validation: The model is validated by its ability to distinguish active from inactive molecules in a known test set.
Based on the available SAR data for 2-phenylimidazo[1,2-a]pyridine derivatives, a hypothetical pharmacophore model for kinase inhibition might include:
An aromatic ring feature (AR1) corresponding to the C2-phenyl group.
A hydrogen bond acceptor (HBA) feature associated with the N1 nitrogen of the imidazole (B134444) ring, which often interacts with the hinge region of kinase ATP-binding pockets.
A second aromatic ring feature (AR2) representing the fused pyridine (B92270) ring.
Specific hydrophobic (HY) or HBA/HBD features based on the substituents at key positions (e.g., C3, C6, C8, and on the phenyl ring) that are known to enhance potency.
Such models serve as 3D queries for virtual screening of compound libraries to identify novel hits with different chemical scaffolds but the same essential pharmacophoric features.
Impact of Substituent Effects on Biological Interaction Modes.
The electronic and steric properties of substituents have a profound impact on the biological activity of 2-phenylimidazo[1,2-a]pyridine derivatives. Halogen atoms, such as the bromine in the title compound, are particularly influential.
Halogen Substitution: The introduction of a bromine atom can enhance biological activity through several mechanisms. Its electron-withdrawing nature can alter the pKa of the heterocyclic system, while its size and lipophilicity can lead to favorable hydrophobic and van der Waals interactions within a receptor binding pocket. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the receptor, which can significantly increase binding affinity. Studies have shown that substitution of the pyridine nucleus with bromine can markedly increase the antiproliferative activity of imidazopyridine derivatives. nih.gov
The following tables summarize SAR findings for related imidazo[1,2-a]pyridine derivatives, illustrating the impact of various substituents.
| Compound | C2-Phenyl Substituent | C6 Substituent | Binding Affinity (Ki, nM) |
|---|---|---|---|
| IMPY | 4'-Dimethylamino | Iodo | 15 |
| Bromo Derivative | 4'-Dimethylamino | Bromo | 10 |
| Methyl Derivative | 4'-Dimethylamino | Methyl | 638 |
| Compound | Core Substitution | C2-Phenyl Substituent | Activity (IC₅₀, µM) vs. SW620 cells |
|---|---|---|---|
| Derivative 1 | Unsubstituted | 4-Amidinophenyl | >100 |
| Derivative 10 | Bromo | 4-Amidinophenyl | 0.4 |
| Derivative 14 | Bromo | 4-(2-Imidazolinyl)phenyl | 0.7 |
| Compound | C2 Substituent | C3 Substituent | Activity (IC₅₀, µM) in cAMP Assay |
|---|---|---|---|
| 12d | Methyl | Diphenylphosphorothioyl | 0.29 |
| 12b | Hydrogen | Diphenylphosphorothioyl | 7.3 |
| 12c | Methyl | Diphenylphosphoryl | >50 |
| 11a | Methyl | Hydrogen | >50 |
These data collectively demonstrate that subtle changes to the substitution pattern on the 2-phenylimidazo[1,2-a]pyridine scaffold can lead to dramatic shifts in biological activity and receptor selectivity. The 3-bromo and 5-methyl substituents of the title compound are thus key features that define its specific pharmacological profile.
Broader Research Applications and Future Directions for 2 3 Bromophenyl 5 Methylimidazo 1,2 a Pyridine
Exploration as a Chemical Probe for Biological Pathway Dissection
The imidazo[1,2-a]pyridine (B132010) framework is central to numerous biologically active molecules that modulate pathways implicated in cancer, as well as psychiatric and neurodegenerative diseases. nih.govnih.gov This established biological relevance provides a strong rationale for developing 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine as a chemical probe to explore and dissect complex cellular processes.
To serve as an effective chemical probe for in vitro and in vivo studies, analogues of this compound can be synthesized with specific labels for detection and quantification. The design of these analogues typically involves incorporating isotopes for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or attaching fluorescent tags for microscopy.
Radiolabeling : The synthesis of radiolabeled imidazo[1,2-a]pyridine derivatives has been successfully demonstrated. For instance, a Carbon-11 labeled analogue was developed as a potential PET probe to target the PI3K/mTOR pathway in cancer. e-century.us Similarly, a technetium-99m (99mTc) labeled 2-phenylimidazo[1,2-a]pyridine (B181562) analogue was synthesized for SPECT imaging of the translocator protein (TSPO), which is overexpressed in various cancers. nih.gov Following these established methodologies, the 5-methyl group on this compound could be replaced with a [11C]methyl group, or a chelating moiety could be attached to the phenyl ring (via substitution of the bromine atom) to complex with a radionuclide like 99mTc. Such radiolabeled probes would be invaluable for non-invasively visualizing and quantifying target engagement in living systems.
Fluorescent Labeling : While the imidazo[1,2-a]pyridine core possesses intrinsic fluorescence, a brighter or more photostable fluorophore could be conjugated to the molecule. The bromine atom on the phenyl ring serves as a convenient handle for introducing such modifications via palladium-catalyzed cross-coupling reactions, allowing for the attachment of various fluorescent dyes.
These labeled analogues are crucial for target validation, enabling researchers to confirm the binding of the molecule to its intended biological target, study its pharmacokinetics, and assess its distribution in tissues and cells.
Chemical probes derived from this compound can be instrumental in elucidating the roles of specific proteins and pathways in disease. Imidazopyridine derivatives are known to act as modulators of various targets within the central nervous system, including enzymes and receptors associated with Alzheimer's disease, Parkinson's disease, and depression. nih.gov Furthermore, certain 2-phenyl-imidazo[1,2-a]pyridine analogues have been identified as potent antiproliferative agents that inhibit tubulin polymerization, a key target in cancer therapy. nih.gov
By using a labeled probe based on the this compound scaffold, researchers could:
Map the expression and activity of its specific biological target in healthy versus diseased tissues.
Investigate how target engagement by the probe affects downstream signaling events.
Screen for other molecules that compete for the same binding site, aiding in the discovery of new therapeutic leads.
This utility in probing biological systems provides a pathway to a deeper understanding of disease mechanisms at the molecular level.
Potential in Materials Science and Optoelectronic Applications
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines endows them with significant fluorescent activity, making them attractive candidates for applications in materials science, particularly in the development of optoelectronic devices like Organic Light Emitting Diodes (OLEDs). ijrpr.com
Imidazo[1,2-a]pyridine derivatives are known for their strong luminescence, typically emitting in the blue and violet regions of the electromagnetic spectrum. ijrpr.comsci-hub.se Their photophysical properties are highly tunable and depend significantly on the nature and position of substituents on both the imidazopyridine core and the phenyl ring. nih.gov
Effect of Substituents : Studies have shown that electron-donating groups on the 2-phenyl ring generally enhance luminescence performance, while electron-withdrawing groups can lead to more varied behavior. nih.gov The bromine atom in this compound is an electron-withdrawing group, which would be expected to modulate the electronic structure and thus the emission wavelength and quantum yield compared to an unsubstituted 2-phenyl analogue. The methyl group at the 5-position is noted to have a less pronounced effect on fluorescence compared to substituents on the 2-phenyl ring. nih.gov
Quantum Yield : The emission quantum yields for various imidazo[1,2-a]pyridine derivatives have been reported to be in the range of 0.2 to 0.7, indicating their efficiency as light emitters. nih.gov
Stokes Shift : Many imidazo[1,2-a]pyridine derivatives exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent materials as it minimizes self-absorption and improves signal detection. researchgate.net
The table below summarizes the photophysical properties of several representative imidazo[1,2-a]pyridine derivatives, providing context for the expected characteristics of this compound.
| Compound/Derivative Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| 2-Aryl Imidazo[1,2-a]pyridines | 250-360 | 400-500 (Blue-Violet) | 0.2 - 0.7 | Various organic solvents |
| Quadrupolar Imidazo[1,2-a]pyridine System | ~400 | ~550 | High | Dichloromethane |
| C-3 Halogenated 2-Phenylimidazo[1,2-a]pyridine | ~330-340 | ~400-450 | Up to 0.64 | Dichloromethane |
| Fused Imidazo[1,2-a]pyridine | ~350-450 | ~450-550 | - | Various organic solvents |
Data compiled from multiple sources for illustrative purposes. nih.govresearchgate.netnih.gov
The sensitivity of the fluorescence of the imidazo[1,2-a]pyridine scaffold to its local environment makes it an excellent platform for designing fluorescent probes and sensors. nih.gov Fused imidazopyridine systems have been successfully developed as highly sensitive and selective fluorescent sensors for metal ions such as Fe³⁺ and Hg²⁺, capable of functioning in aqueous media and within living cells. nih.govrsc.org
Theoretically, this compound could be developed into a sensor. The lone pair of electrons on the N-1 atom of the imidazole (B134444) ring can act as a binding site for metal ions or other analytes. Analyte binding would alter the electronic properties of the molecule, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. The bromophenyl moiety could be further functionalized to introduce specific recognition elements, thereby creating sensors with high selectivity for particular analytes of environmental or biological interest.
Role as a Precursor in Complex Molecule Synthesis
The structure of this compound makes it a highly valuable building block for the synthesis of more complex molecules. It possesses two key sites for chemical modification: the reactive C-3 position of the imidazo[1,2-a]pyridine ring and the bromine atom on the phenyl ring.
Functionalization at the C-3 Position : The C-3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine core and is susceptible to electrophilic substitution. A variety of functional groups can be introduced at this site. For example, C-3 alkylation can be achieved through three-component reactions involving aldehydes and amines. mdpi.com This allows for the straightforward attachment of diverse side chains, expanding the chemical space for drug discovery and materials development.
Cross-Coupling Reactions at the Bromophenyl Group : The bromine atom is a key functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. This is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. Using this compound as a precursor, chemists can perform reactions such as:
Suzuki Coupling : Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
Heck Coupling : Reaction with alkenes to form substituted styrenes.
Sonogashira Coupling : Reaction with terminal alkynes to create arylalkynes.
Buchwald-Hartwig Amination : Reaction with amines to form arylamines.
These transformations allow for the elaboration of the this compound core into larger, more complex structures with tailored biological or photophysical properties. For instance, coupling it with other heterocyclic systems could lead to novel compounds with enhanced therapeutic potential or unique optoelectronic characteristics. The synthesis of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) from 2-arylimidazo[1,2-a]pyridines demonstrates the utility of this scaffold in building larger molecular architectures. nih.govrsc.org
Utility in Fragment-Based Drug Discovery Research
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for identifying lead compounds in drug development. nih.govnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). nih.govuoc.gr These fragments are screened for weak but efficient binding to biological targets. The identified hits then serve as starting points for optimization into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. uoc.grrroij.com
This compound possesses several characteristics that make it an excellent candidate for FBDD campaigns. The rigid imidazo[1,2-a]pyridine core provides a well-defined three-dimensional structure that can fit into the binding pockets of various protein targets, such as kinases and bromodomains. researchgate.netnih.gov The compound's molecular weight is below the 300 Da threshold, classifying it as a fragment.
Crucially, the 3-bromophenyl group serves as a versatile handle for synthetic elaboration. The bromine atom provides a clear vector for "fragment growing," where chemists can systematically add functional groups to explore the surrounding chemical space of the protein's binding site to enhance potency and selectivity. This is a key advantage, as the progression of fragment hits into high-affinity leads is a critical step in FBDD. nih.gov
| Feature | Relevance in Fragment-Based Drug Discovery (FBDD) |
|---|---|
| Imidazo[1,2-a]pyridine Core | A rigid, biologically relevant scaffold that provides a stable anchor for binding to protein targets. |
| Low Molecular Weight (<300 Da) | Complies with the general guidelines for fragments, allowing for efficient exploration of chemical space during optimization. uoc.gr |
| 3-Bromophenyl Group | Acts as a key "vector" for synthetic modification, enabling fragment growing strategies through well-established cross-coupling reactions. |
Strategic Intermediate in the Synthesis of New Heterocyclic Scaffolds
The synthetic utility of this compound extends beyond its direct application as a fragment. It serves as a strategic intermediate for the construction of more complex and diverse heterocyclic scaffolds. The presence of the bromine atom on the phenyl ring is the key to its versatility, allowing for a wide range of palladium-catalyzed cross-coupling reactions.
This enables the introduction of various substituents at the 3-position of the phenyl ring, leading to the generation of large libraries of analogues for structure-activity relationship (SAR) studies. For instance, Suzuki coupling can introduce new aryl or heteroaryl rings, Sonogashira coupling can append alkyne functionalities, and Buchwald-Hartwig amination can be used to add diverse amine groups. These modifications can significantly alter the pharmacological properties of the parent molecule.
Furthermore, the imidazo[1,2-a]pyridine core itself can be functionalized, particularly at the C3 position, through reactions like the aza-Friedel–Crafts reaction, further expanding the accessible chemical diversity. mdpi.comnih.gov This dual capacity for modification—on both the phenyl ring and the heterocyclic core—makes this compound a valuable building block for medicinal chemists aiming to synthesize novel and potent bioactive molecules. nih.govorganic-chemistry.org
| Reaction Type | Functional Group Introduced | Resulting Scaffold |
|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl | Bi-aryl or heteroaryl-aryl systems |
| Sonogashira Coupling | Alkyne | Aryl-alkyne derivatives |
| Buchwald-Hartwig Amination | Amine | Di-aryl amine derivatives |
| Heck Coupling | Alkene | Stilbene-like structures |
| C3-Functionalization | Various (e.g., Alkyl, Aroyl) | Substituted imidazo[1,2-a]pyridines nih.govrsc.org |
Future Challenges and Opportunities in the Academic Research of the Chemical Compound
While this compound and related compounds hold significant promise, several challenges and opportunities exist in the context of academic research.
Addressing Synthetic Scalability and Accessibility for Research
A significant hurdle for academic labs is the scalable and cost-effective synthesis of this compound. While numerous methods exist for constructing the imidazo[1,2-a]pyridine core, many rely on multi-step procedures, expensive transition-metal catalysts, or harsh reaction conditions that are not amenable to large-scale production. nih.gov
The development of more robust and efficient synthetic routes is a key area of opportunity. This includes the exploration of one-pot, multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, which can rapidly generate molecular complexity from simple starting materials. biotage.co.jp The use of microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes. biotage.co.jp Furthermore, investigating catalysis with cheaper, more abundant metals like iron could provide more sustainable and accessible synthetic methods. rsc.org Overcoming these synthetic challenges is crucial to making this and related compounds more widely available for biological screening and other research applications.
Development of Advanced Computational Models for Predictive Capabilities
Computational chemistry offers a powerful tool to accelerate the discovery and optimization of new imidazo[1,2-a]pyridine-based compounds. Techniques such as Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule. researchgate.net Molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to specific protein targets, providing insights into the molecular basis of their activity. nih.govresearchgate.net
A future opportunity lies in the development and application of more sophisticated computational models. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity. Machine learning and artificial intelligence algorithms could be trained on existing data for imidazo[1,2-a]pyridine derivatives to predict the properties of novel, untested compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success and reducing the need for extensive empirical screening. nih.gov
| Computational Model | Application in Research of this compound |
|---|---|
| Molecular Docking | Predicts binding modes and affinities of derivatives to target proteins. nih.gov |
| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes over time. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models for biological activity based on chemical structure. nih.gov |
| Density Functional Theory (DFT) | Calculates electronic properties to understand reactivity and spectroscopic characteristics. researchgate.net |
Integration with Emerging Technologies in Chemical Biology
The unique structural and chemical properties of this compound make it an attractive candidate for integration with emerging technologies in chemical biology. Chemical biology aims to probe and manipulate biological systems using chemical tools, and this compound can serve as a foundational scaffold for creating such tools.
For example, the bromo-substituent can be used to attach photo-crosslinkers or affinity tags, transforming the molecule into a chemical probe for target identification and validation studies. Another exciting avenue is its potential application in targeted protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC molecule, one end binds to a target protein, and the other end recruits an E3 ubiquitin ligase to tag the target for degradation. The imidazo[1,2-a]pyridine core could be developed as a ligand for a specific protein of interest, forming a key component of a novel PROTAC. The diverse biological activities reported for the imidazo[1,2-a]pyridine scaffold, including anticancer and anti-inflammatory properties, suggest a wide range of potential protein targets to explore with these advanced chemical biology approaches. nih.govresearchgate.netnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot two-step reaction is a common approach for imidazo[1,2-a]pyridine derivatives. Begin with brominated precursors (e.g., 3-bromophenyl derivatives) and employ cyclization using catalysts like iodine or copper-based reagents. Quantum chemical calculations (e.g., density functional theory) can predict transition states to optimize temperature and solvent polarity . For brominated analogs, bromination of intermediates like 2-amino-3-methylpyridine followed by Suzuki coupling may improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts to literature data (e.g., δ ~7.5–8.5 ppm for aromatic protons in DMSO-d6) .
- HRMS : Confirm molecular weight (e.g., theoretical vs. experimental m/z for C14H11BrN2) with <2 ppm error .
- IR Spectroscopy : Validate functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .
Q. What purification strategies are effective for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Recrystallization in ethanol or methanol is ideal for removing polar impurities. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate intermediates and transition states. Pair this with DFT calculations to assess activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimental validation via kinetic studies (e.g., time-resolved NMR) can refine computational predictions .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Suspected diastereomerism or solvent effects can cause discrepancies. Use variable-temperature NMR to probe dynamic processes. For ambiguous mass spectrometry peaks, employ tandem MS (MS/MS) or isotope labeling. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers design experiments to study the regioselectivity of electrophilic substitutions on the imidazo[1,2-a]pyridine core?
- Methodological Answer : Conduct competitive reactions with directing groups (e.g., methyl at position 5) and track substitution patterns via LC-MS. Use Hammett plots to correlate electronic effects with substituent positions. Computational Fukui indices can predict electrophilic attack sites .
Q. What methodologies assess the environmental impact of brominated byproducts during synthesis?
- Methodological Answer : Perform life-cycle analysis (LCA) to quantify waste streams. Use gas chromatography-mass spectrometry (GC-MS) to detect volatile brominated compounds. For aqueous waste, employ ion chromatography to monitor bromide ion levels. Green chemistry metrics (e.g., E-factor) should guide solvent/reagent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
